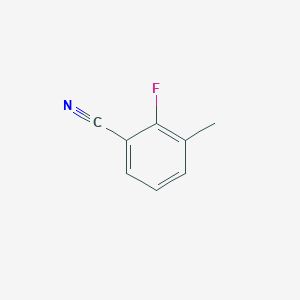

2-Fluoro-3-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFVSJVSSMGQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631126 | |

| Record name | 2-Fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185147-07-3 | |

| Record name | 2-Fluoro-3-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185147-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-3-methylbenzonitrile CAS number

An In-depth Technical Guide to 2-Fluoro-3-methylbenzonitrile (CAS No. 185147-07-3): A Versatile Building Block for Modern Chemistry

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides an in-depth technical overview of this compound, a strategically important fluorinated building block for researchers in medicinal chemistry, materials science, and drug development. Its unique trifunctional arrangement—a nitrile group, a fluorine atom, and a methyl group on an aromatic core—offers a versatile platform for complex molecular synthesis. We will explore its physicochemical properties, logical synthetic pathways, profound chemical reactivity, and validated applications, with a particular focus on its role as a precursor in pharmaceutical development. This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights and detailed protocols to empower scientific innovation.

Introduction: The Strategic Value of Fluorinated Benzonitriles

In modern drug discovery, the incorporation of fluorine is a cornerstone strategy for optimizing the pharmacological profile of lead compounds. Judicious placement of fluorine can significantly enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity.[1][2] this compound (CAS No. 185147-07-3) exemplifies the utility of fluorinated scaffolds. The molecule's three distinct functional groups serve as orthogonal handles for a variety of chemical transformations, making it a highly valuable intermediate.

-

The nitrile group is a versatile precursor to carboxylic acids, amines, and amides.

-

The fluorine atom , a strong electron-withdrawing group, influences the reactivity of the aromatic ring and provides a key site for modulating electronic and pharmacokinetic properties in downstream products.

-

The methyl group offers a site for further functionalization or can be used to sterically influence molecular conformation.

This guide will deconstruct the chemistry of this powerful building block, providing the technical foundation necessary for its effective utilization in research and development settings.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 185147-07-3 | Sigma-Aldrich[3] |

| Molecular Formula | C₈H₆FN | Sigma-Aldrich[3] |

| Molecular Weight | 135.14 g/mol | Calculated |

| Appearance | Colorless to Yellow Solid | Sigma-Aldrich[3] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[3] |

| InChI Key | KBFVSJVSSMGQJC-UHFFFAOYSA-N | Sigma-Aldrich[3] |

Note: Detailed spectroscopic data such as ¹H and ¹³C NMR are not consistently available in public literature. However, based on the structure, one would expect the ¹H NMR spectrum to show three distinct aromatic proton signals and a singlet for the methyl group. The ¹³C NMR would show eight distinct signals, including a characteristic signal for the nitrile carbon (typically ~115-120 ppm) and carbon signals showing coupling to the fluorine atom.

Synthesis and Manufacturing Insights

While multiple synthetic routes can be envisioned, the most logical and industrially scalable approach to this compound is via the Sandmeyer reaction , a classic and reliable method for converting an aryl amine into an aryl nitrile.[4][5][6][7] The readily available precursor for this transformation is 2-Fluoro-3-methylaniline.[8][9]

The causality behind this choice is clear:

-

Diazotization: The primary aromatic amine (2-Fluoro-3-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a stable aryl diazonium salt. The low temperature is critical to prevent premature decomposition of this intermediate.

-

Cyanation: The diazonium salt is then added to a solution of a copper(I) cyanide catalyst. The copper(I) species facilitates the displacement of the diazonium group (N₂) with a cyanide nucleophile, yielding the target benzonitrile.

This two-step, one-pot sequence is highly efficient and avoids the harsh conditions or expensive reagents associated with other potential synthetic methods.

Chemical Reactivity and Synthetic Potential

The true value of this compound lies in its predictable and versatile reactivity, allowing for its transformation into a variety of downstream intermediates.

Key Transformations of the Nitrile Moiety

The nitrile group is a linchpin for synthetic diversification.

-

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to form 2-Fluoro-3-methylbenzoic acid. This carboxylic acid is a common functional group in active pharmaceutical ingredients (APIs), providing a handle for forming amide bonds or serving as a key pharmacophoric element.

-

Reduction to Primary Amine: The nitrile can be reduced using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield (2-Fluoro-3-methylphenyl)methanamine. This primary amine is a crucial building block for constructing a wide range of nitrogen-containing heterocycles and other complex structures.

Reactions on the Aromatic Core

The fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), typically at the ortho and para positions. This allows for the introduction of nucleophiles like amines, alkoxides, or thiolates, displacing the fluorine atom under appropriate conditions. This reaction is a powerful tool for building molecular complexity. A notable example is its use in synthesizing orexin receptor modulators for conditions like insomnia, where the fluorine is displaced by a triazole nucleophile.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. 1897-52-5 | 2,6-Difluorobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. その他取扱製品一覧2 | コンストゥルーケミカル株式会社 [construe.co.jp]

- 4. CAS No:41089-47-8 L-Glu(OBzl)-OMe· HCl|L-Glutamic acid, 1-methyl 5-(phenylmethyl) ester, hydrochloride (1:1) - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]

- 5. ÈÇе¥ÀÌÅͺ£À̽º: ÈÇÐÁ¦Ç° ¸ñ·Ï - ÀÎÆ÷Äͽº(ÁÖ) [infochems.co.kr]

- 6. WO2011050200A1 - Fused heterocyclic compounds as orexin receptor modulators - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 96606-37-0 | 2,4,6-Trifluorobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 2-Fluoro-3-methylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds often exhibit enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties, making them invaluable in the development of novel therapeutics. Among the diverse array of fluorinated building blocks, 2-Fluoro-3-methylbenzonitrile stands out as a versatile and highly valuable intermediate. This technical guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, spectroscopic characterization, chemical reactivity, and applications, with a particular focus on its role as a key precursor in the synthesis of advanced pharmaceutical agents.

Core Molecular Attributes of this compound

This compound is a substituted aromatic nitrile characterized by the presence of a fluorine atom and a methyl group on the benzene ring, ortho and meta to the nitrile functionality, respectively. This unique arrangement of substituents imparts a distinct reactivity profile, making it a strategic synthon in multi-step organic syntheses.

| Property | Value | Source |

| Molecular Formula | C₈H₆FN | N/A |

| Molecular Weight | 135.14 g/mol | N/A |

| CAS Number | 185147-07-3 | [1] |

| Appearance | Colorless to yellow solid | [1] |

| IUPAC Name | This compound | N/A |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, leveraging common starting materials and established organic transformations. While a definitive, publicly available, step-by-step protocol for its direct synthesis is not extensively documented, logical synthetic routes can be devised based on known reactions for analogous compounds. A plausible and efficient approach involves the Sandmeyer reaction, starting from 2-fluoro-3-methylaniline.

Conceptual Synthetic Workflow: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate. The causality behind this choice lies in the ready availability of substituted anilines and the high efficiency of the cyanation step.

Caption: Conceptual workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-established procedure for analogous transformations and serves as a robust starting point for the synthesis of this compound.

Step 1: Diazotization of 2-Fluoro-3-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. The causality for the low temperature is to ensure the stability of the diazonium salt intermediate.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2-fluoro-3-methylbenzenediazonium chloride solution.

Step 2: Sandmeyer Cyanation

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) in an appropriate solvent (e.g., water or a polar aprotic solvent).

-

Heat the CuCN solution to approximately 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the heated CuCN solution. Vigorous nitrogen evolution will be observed. The rationale for the slow addition is to control the exothermic reaction and the rate of gas evolution.

-

After the addition is complete, continue to heat the reaction mixture for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic and Analytical Characterization

A thorough analytical characterization is paramount for confirming the identity and purity of synthesized this compound. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals arising from the unique electronic environment of each nucleus.

¹H NMR Spectroscopy:

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.8 ppm). The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

-

Methyl Protons: The methyl group will exhibit a singlet, potentially showing a small long-range coupling to the ortho-fluorine, in the upfield region (typically δ 2.2-2.5 ppm).

¹³C NMR Spectroscopy:

-

Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum will display eight distinct signals. The carbon atoms will exhibit coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, and ⁴JCF), which is a key diagnostic feature.

-

Nitrile Carbon: The nitrile carbon will appear as a singlet in the downfield region (typically δ 115-120 ppm).

-

Methyl Carbon: The methyl carbon will appear as a singlet in the upfield region (typically δ 15-20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2230-2210 | C≡N stretch | Strong |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2950-2850 | Aliphatic C-H stretch | Medium |

| ~1600-1450 | Aromatic C=C stretch | Medium to Strong |

| ~1270-1150 | C-F stretch | Strong |

The presence of a strong absorption band around 2220 cm⁻¹ is a definitive indicator of the nitrile functional group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization is expected to produce a prominent molecular ion peak.

-

Molecular Ion (M⁺): A peak at m/z = 135, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl radical ([M-15]⁺), loss of HCN ([M-27]⁺), or other characteristic fragmentations of substituted benzonitriles.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three functional groups: the nitrile, the fluorine atom, and the methyl group, all attached to an aromatic ring. This trifecta of reactivity makes it a highly versatile building block in organic synthesis.

Nucleophilic Aromatic Substitution (SNA_r)

The fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles at the C2 position, a key strategy in the synthesis of complex molecules.

Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.

The rate and success of the SNA_r reaction are highly dependent on the nature of the nucleophile and the reaction conditions. The electron-withdrawing nitrile group stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the substitution.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other important functionalities:

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, 2-fluoro-3-methylbenzoic acid.

-

Reduction: The nitrile group can be reduced to a primary amine (2-fluoro-3-methylbenzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Applications in Drug Discovery and Development

The strategic importance of this compound lies in its role as a key building block for the synthesis of pharmacologically active molecules. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final drug candidate.

While specific examples of marketed drugs derived directly from this compound are not readily found in public literature, its structural motifs are present in numerous kinase inhibitors and other therapeutic agents currently under investigation. For instance, the related compound, 4-fluoro-2-methylbenzonitrile, is a key intermediate in the synthesis of Trelagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes[2][3]. The this compound scaffold provides a valuable platform for the synthesis of analogous compounds with potentially improved pharmacological profiles.

The versatility of this molecule allows for its incorporation into diverse heterocyclic systems, which are prevalent in many drug classes. The ability to perform nucleophilic aromatic substitution at the C2 position, followed by transformations of the nitrile and methyl groups, provides a powerful strategy for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332)[1].

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of reactive sites allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is essential for researchers and scientists aiming to leverage its potential in the design and development of next-generation pharmaceuticals. As the demand for novel and effective therapeutics continues to grow, the importance of key fluorinated intermediates like this compound is poised to increase significantly.

References

Sources

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-methylbenzonitrile

Introduction: Contextualizing 2-Fluoro-3-methylbenzonitrile in Research and Development

This compound, a substituted aromatic nitrile, represents a class of chemical building blocks pivotal to modern drug discovery and materials science. The unique electronic properties imparted by the fluorine atom and the steric and electronic influence of the methyl and nitrile groups make it a valuable synthon for creating complex molecular architectures. For researchers in medicinal chemistry, the fluorinated benzonitrile motif is of particular interest for its ability to modulate metabolic stability, binding affinity, and membrane permeability of drug candidates.

This guide provides an in-depth analysis of the core physical and chemical properties of this compound. It is designed to equip researchers, process chemists, and drug development professionals with the essential data and procedural knowledge required for its effective handling, characterization, and application in a laboratory setting. Beyond a mere tabulation of data, this document elucidates the scientific rationale behind the characterization workflow, ensuring a robust and reliable application of this compound in your research endeavors.

Chemical Identity and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of reproducible science. These parameters govern everything from reaction stoichiometry and solvent selection to purification strategies and storage conditions.

Molecular Structure

The arrangement of atoms in this compound dictates its reactivity and physical behavior. The ortho-positioning of the fluorine and methyl groups relative to each other, and their relationship to the cyano group, creates a distinct electronic and steric environment on the benzene ring.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. These values are critical for experimental design, from calculating molar quantities to setting appropriate temperature and pressure parameters for reactions and distillations.

| Property | Value | Source(s) |

| CAS Number | 185147-07-3 | [1][2][3][4] |

| Molecular Formula | C₈H₆FN | [1][2][3] |

| Molecular Weight | 135.14 g/mol | [1][2] |

| Boiling Point | 220.3 °C at 760 mmHg | [1][3] |

| Density | 1.11 g/cm³ | [1] |

| Melting Point | 36 - 38 °C | [5] |

| Flash Point | 93.8 °C | [1] |

| Solubility | No data available | [3] |

Note on Solubility: While specific solubility data is not published, the molecular structure suggests low solubility in water and good solubility in common organic solvents such as chloroform, acetone, and ethyl acetate.[6] This is a standard inference for small, relatively nonpolar aromatic molecules.

Structural Elucidation and Purity Assessment: A Self-Validating Workflow

As a Senior Application Scientist, I must emphasize that verifying the identity and purity of any starting material is a non-negotiable prerequisite for reliable research. While commercial suppliers provide certificates of analysis, independent verification is a hallmark of scientific integrity. The workflow described below is a self-validating system to confirm the structure and purity of this compound.

The Rationale for a Multi-Technique Approach

No single analytical technique provides a complete picture. Instead, we use a combination of spectroscopic methods to probe different aspects of the molecule's structure and composition.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can further deliver the exact mass, which validates the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups. The energy of absorbed infrared light corresponds to the vibrational frequency of specific bonds within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information. ¹H NMR reveals the number of chemically distinct protons, their local electronic environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon skeleton. For a fluorinated compound like this, ¹⁹F NMR is also a powerful tool.

Caption: A standard analytical workflow for structural verification.

Experimental Protocols and Predicted Spectral Features

1. Mass Spectrometry

-

Protocol: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is analyzed by Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

-

Causality: ESI is a soft ionization technique that typically yields the molecular ion peak ([M+H]⁺ or [M+Na]⁺), which is essential for confirming the molecular weight. GC-MS provides both retention time (a measure of purity) and the mass spectrum.

-

Predicted Data: The primary peak of interest would be the molecular ion [M]⁺ at m/z = 135.14. In ESI, adducts such as [M+H]⁺ at m/z 136.15 or [M+Na]⁺ at m/z 158.13 might be observed.

2. Infrared (IR) Spectroscopy

-

Protocol: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and the spectrum is recorded.

-

Causality: ATR is a rapid and convenient method for acquiring IR spectra of solids and liquids without extensive sample preparation.

-

Predicted Data:

-

~2230-2220 cm⁻¹: A strong, sharp absorption band characteristic of the C≡N (nitrile) stretching vibration. The presence of this peak is a key indicator of the benzonitrile structure.

-

~3100-3000 cm⁻¹: A series of medium-to-weak bands corresponding to aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Weak bands from the aliphatic C-H stretching of the methyl group.

-

~1600-1450 cm⁻¹: Several bands of varying intensity due to C=C stretching vibrations within the aromatic ring.

-

~1270-1150 cm⁻¹: A strong band associated with the C-F (aryl-fluorine) stretching vibration.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Causality: NMR provides unambiguous evidence of the specific isomer by revealing the precise electronic environment and connectivity of each nucleus. The choice of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds.

-

Predicted Data:

-

¹H NMR: Three distinct signals in the aromatic region (~7.0-7.8 ppm) corresponding to the three protons on the benzene ring, and one signal in the aliphatic region (~2.3-2.6 ppm) for the three protons of the methyl group. The splitting patterns (coupling) between the aromatic protons and with the fluorine atom will be complex but are definitive for confirming the substitution pattern.

-

¹³C NMR: Eight distinct signals are expected: six for the aromatic carbons (one of which will show a large C-F coupling constant), one for the nitrile carbon (~115-120 ppm), and one for the methyl carbon (~15-25 ppm).

-

¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

-

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. Based on available safety data for this and structurally related compounds, the following precautions are essential.

-

GHS Hazard Classification:

-

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[1]

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is a valuable chemical intermediate whose utility in research and development is underpinned by its distinct physical properties. This guide has provided a consolidated source of its key physicochemical data, including its CAS number, molecular weight, boiling point, and density. Critically, it has also outlined the essential, self-validating analytical workflow that a prudent scientist must employ to verify the identity and purity of such a reagent. By integrating tabulated data with the scientific rationale behind its experimental determination, this document aims to empower researchers to utilize this compound with confidence, precision, and safety.

References

-

Kuujia.com. (n.d.). 85070-67-3(2-Fluoro-4-methylbenzonitrile). Retrieved February 7, 2026, from [Link]

-

Chemsrc. (2025). 3-methylbenzonitrile | CAS#:620-22-4. Retrieved February 7, 2026, from [Link]

-

Alfa Chemical. (n.d.). Kina 2-Fluoro-3-metilBenzonitrile CAS: 185147-07-3 Proizvođači. Retrieved February 7, 2026, from [Link]

-

Alfa Chemical. (n.d.). China 865-47-4 Manufacturers - Free Sample. Retrieved February 7, 2026, from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet - this compound. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methylbenzonitrile. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Ethyl Acetoacetate. Retrieved February 7, 2026, from [Link]

-

Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). China CAS 185147 07 3 Manufacturers Factory Suppliers. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-nitrobenzonitrile. Retrieved February 7, 2026, from [Link]

-

Chemsrc. (2025). 2-Fluorotoluene | CAS#:95-52-3. Retrieved February 7, 2026, from [Link]

-

Triclinic Labs. (n.d.). Physical and Chemical Properties Analysis. Retrieved February 7, 2026, from [Link]

-

West Bengal Chemical Industries Limited. (2024). The Complete Guide to Fine Chemicals: Quality, Applications & Industries. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2025). Synthesis of Multisubstituted Arylnitriles via Tf2O-Mediated Benzannulation of Enaminones with Acylacetonitriles. Organic Letters. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 3.5: Differences in Matter- Physical and Chemical Properties. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2021). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Retrieved February 7, 2026, from [Link]

-

TCA Lab / Alfa Chemistry. (n.d.). Physiochemical Testing. Retrieved February 7, 2026, from [Link]

-

Supporting Information. (n.d.). 3. Retrieved February 7, 2026, from [Link]

-

Alfa Chemical. (n.d.). China 1,3-Benzenediboronic Acid CAS:4612-28-6 Manufacturers - Free Sample. Retrieved February 7, 2026, from [Link]

Sources

- 1. Kina 2-Fluoro-3-metilBenzonitrile CAS: 185147-07-3 ProizvoÄaÄi - Besplatni uzorak - Alfa Chemical [ba.alfachemar.com]

- 2. This compound; CAS No.: 185147-07-3 [chemshuttle.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 185147-07-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. China CAS 185147 07 3 Manufacturers Factory Suppliers [alfachemch.com]

- 6. m.chem960.com [m.chem960.com]

An In-depth Technical Guide to 2-Fluoro-3-methylbenzonitrile: Synthesis, Properties, and Applications

Introduction: The Strategic Value of Fluorinated Benzonitriles

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—make fluorinated compounds highly sought-after building blocks.[1][2] Among these, 2-Fluoro-3-methylbenzonitrile stands out as a versatile intermediate. Its trifunctional nature, featuring a nitrile group, a fluorine atom, and a methyl group on an aromatic ring, offers a rich platform for complex molecular engineering.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, characteristic reactivity, and key applications, grounding our discussion in established chemical principles and field-proven insights.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a colorless to yellow crystalline substance. Its core structure, a benzonitrile substituted at the 2- and 3-positions with fluoro and methyl groups, respectively, dictates its reactivity and utility. The electron-withdrawing nature of both the nitrile and the fluorine atom influences the electron density of the aromatic ring, making it susceptible to specific chemical transformations.

| Property | Value | Source |

| CAS Number | 185147-07-3 | |

| Molecular Formula | C₈H₆FN | |

| Molecular Weight | 135.14 g/mol | [3] |

| Physical Form | Colorless to Yellow Solid | |

| InChI Key | KBFVSJVSSMGQJC-UHFFFAOYSA-N | |

| Storage Temperature | Room Temperature |

Synthesis of this compound: A Proposed Protocol via Sandmeyer Reaction

While various synthetic strategies for fluorinated aromatics exist, a robust and widely applicable method for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction.[4] This pathway is particularly advantageous as it proceeds from a readily available or synthesizable aniline precursor. Although a specific, peer-reviewed synthesis for this compound is not prominently available, a chemically sound and logical protocol can be designed based on this classic transformation, starting from 2-fluoro-3-methylaniline.

Causality of the Synthetic Design: The Sandmeyer reaction is a cornerstone of aromatic chemistry for good reason. It provides a reliable method to replace an amino group with a variety of substituents, including cyano groups, that are otherwise difficult to install directly. The process involves two key stages: diazotization of the primary amine, followed by a copper(I) cyanide-catalyzed decomposition of the diazonium salt to yield the desired nitrile. The use of copper(I) cyanide is critical; it facilitates the radical-nucleophilic aromatic substitution mechanism that underpins the reaction's success.[4]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-Fluoro-3-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to stabilize CuCN solution)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

Step 1: Diazotization of 2-Fluoro-3-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of 2-fluoro-3-methylaniline in an aqueous solution of hydrochloric acid (approx. 3 equivalents of HCl in water).

-

Cool the resulting solution to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. The addition of a diazonium salt is often indicated by a slight color change.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes at 0–5 °C to ensure complete formation of the 2-fluoro-3-methylbenzenediazonium chloride solution.

Step 2: Sandmeyer Cyanation

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.3 equivalents) in water. If the CuCN does not dissolve well, a small amount of sodium cyanide can be added to form the soluble dicyanocuprate(I) complex.

-

Warm this copper cyanide solution to approximately 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady, manageable effervescence.

-

After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until the nitrogen evolution ceases.

-

Allow the mixture to cool to room temperature.

Step 3: Workup and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure compound.

Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified full dataset for this compound is scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.2-7.8 ppm) corresponding to the three protons on the benzene ring. A singlet for the methyl group (CH₃) should appear in the upfield region, likely around 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR will be more complex due to C-F coupling. Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, the carbon bearing the fluorine (C-F) which will show a large one-bond coupling constant (¹JCF), and the methyl carbon (CH₃) around 15-20 ppm. The aromatic carbons will appear between 110-150 ppm, with their multiplicities affected by coupling to the fluorine atom.

-

IR Spectroscopy: The infrared spectrum should display a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically in the range of 2220–2240 cm⁻¹. Other significant peaks will include C-H stretches from the aromatic ring and methyl group (around 2850-3100 cm⁻¹) and C-F stretching vibrations (typically 1000-1400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 135.05).

Key Reactions and Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups.

Caption: Key chemical transformations of this compound.

-

Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield 2-fluoro-3-methylbenzoic acid, a valuable carboxylic acid intermediate. Alternatively, it can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to produce (2-fluoro-3-methylphenyl)methanamine, a primary amine.

-

Aromatic Ring Substitution: The fluorine and methyl substituents direct further electrophilic aromatic substitution reactions. These reactions, such as nitration or halogenation, allow for the introduction of additional functional groups onto the aromatic ring, further expanding the synthetic possibilities.

Applications in Drug Discovery and Materials Science: While specific examples citing this compound are not widespread in the literature, its isomers are well-documented as critical intermediates. For instance, the related compound 4-fluoro-2-methylbenzonitrile is an essential building block for the synthesis of Trelagliptin, a drug used for the treatment of type II diabetes.[5] This highlights the importance of the fluorinated methylbenzonitrile scaffold in constructing complex active pharmaceutical ingredients (APIs).

In materials science, fluorinated benzonitrile derivatives are used in the development of advanced materials for organic light-emitting diodes (OLEDs). Specifically, they can serve as precursors for thermally activated delayed fluorescence (TADF) emitters. The electronic properties conferred by the fluoro and cyano groups are instrumental in achieving the desired photophysical characteristics for high-efficiency lighting and displays.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related isomers and analogues provide a strong indication of its potential hazards. Compounds such as 2-fluoro-3-nitrobenzonitrile and 2-fluoro-4-methylbenzonitrile are classified as hazardous.

Summary of Potential Hazards (Based on Analogues):

| Hazard Statement | Classification | Source (Analogue) |

| H302 | Harmful if swallowed | [6] |

| H312 / H311 | Harmful/Toxic in contact with skin | [3][6] |

| H332 / H331 | Harmful/Toxic if inhaled | [3][6] |

| H315 | Causes skin irritation | [3][7] |

| H319 | Causes serious eye irritation | [3][6][7] |

| H335 | May cause respiratory irritation | [6][7] |

Recommended Handling Procedures:

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working with fine powders or if ventilation is inadequate, a NIOSH-approved respirator is recommended.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Always consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound represents a strategically important building block for advanced chemical synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel pharmaceuticals and high-performance materials. While detailed synthetic and spectroscopic data for this specific compound are not yet widely published, its properties and reactivity can be confidently inferred from established chemical principles and the behavior of its close analogues. As the demand for sophisticated fluorinated compounds continues to grow, the role of versatile intermediates like this compound is set to become even more critical in driving innovation.

References

-

PubChem. (n.d.). 2-Fluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methylbenzonitrile. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methylbutane. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Chemical Versatility of this compound. Retrieved February 7, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H6FN). University of Luxembourg. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2275. Available at: [Link]

- Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Fluoro-4-methylbenzonitrile. Retrieved February 7, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 7, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. ossila.com [ossila.com]

- 6. 2-Fluoro-3-nitrobenzonitrile | C7H3FN2O2 | CID 23291017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Chemistry and Safety of 2-Fluoro-3-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Versatile Building Block

2-Fluoro-3-methylbenzonitrile, a substituted aromatic nitrile, represents a key structural motif in modern medicinal chemistry and materials science. Its unique arrangement of a cyano group, a fluorine atom, and a methyl group on a benzene ring offers a versatile scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitrile and fluorine substituents, combined with the steric and electronic influence of the methyl group, creates a nuanced reactivity profile that is highly valuable in the design of novel pharmaceutical agents and functional materials. As with any reactive chemical intermediate, a thorough understanding of its safety profile is paramount for its responsible and effective use in a laboratory setting. This guide provides an in-depth overview of the safety, handling, and emergency procedures for this compound, grounded in available safety data and principles of chemical toxicology.

Chemical and Physical Identity

A clear understanding of the fundamental physicochemical properties of a compound is the foundation of its safe handling and application.

| Property | Value |

| CAS Number | 185147-07-3[1][2] |

| Molecular Formula | C8H6FN[1][3] |

| Molecular Weight | 135.14 g/mol [1][3] |

| Purity | ≥95%[2][3] |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C[3] |

Hazard Identification and Toxicological Profile

This compound is classified as a toxic substance, with potential for significant adverse health effects upon exposure. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, or inhalation.[2]

GHS Hazard Statements:

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2]

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

The toxicity of benzonitrile derivatives is often linked to the in vivo metabolism of the cyano group, which can release cyanide ions. Cyanide is a potent inhibitor of cellular respiration. The presence of a fluorine atom can also influence the metabolic pathways and overall toxicity of the molecule. The conflicting "Toxic" versus "Harmful" classification from different suppliers underscores the importance of treating this compound with a high degree of caution.[2][4]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and the consistent use of appropriate personal protective equipment is critical to minimizing exposure risk.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is essential to prevent the inhalation of any dust or vapors.[5] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE) Protocol

The following diagram outlines the mandatory PPE for handling this compound. The causality is clear: each piece of equipment is chosen to block a specific route of exposure, forming a self-validating system of protection.

Caption: Emergency Response Workflow for Accidental Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6]

Accidental Release Measures

-

Evacuate Personnel: Clear the area of all non-essential personnel.

-

Ensure Ventilation: Make sure there is adequate ventilation.

-

Personal Protection: Wear the appropriate PPE as outlined above, including respiratory protection.

-

Containment and Cleanup: Avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains. [6]5. Disposal: Dispose of the waste in accordance with local, regional, and national regulations. [5]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [5]Store locked up. The recommended storage temperature is between 2-8°C. [3]* Disposal: The disposal of this chemical must be handled as hazardous waste. Consult with your institution's environmental health and safety office for proper disposal procedures. [5]

Conclusion

This compound is a valuable chemical intermediate whose utility is matched by its toxicity. For researchers and drug development professionals, a disciplined adherence to safety protocols is not merely a regulatory requirement but a cornerstone of scientific integrity and personal responsibility. By understanding its chemical properties, recognizing its hazards, and implementing robust safety procedures, the scientific community can continue to leverage the potential of this versatile molecule while ensuring a safe and healthy research environment.

References

-

Chemsrc. (n.d.). This compound | CAS#:185147-07-3. Retrieved February 7, 2026, from [Link]

-

Arctom. (n.d.). CAS NO. 185147-07-3 | this compound. Retrieved February 7, 2026, from [Link]

Sources

Comprehensive NMR Profiling of 2-Fluoro-3-methylbenzonitrile: Structural Validation & Analytical Nuances

The following technical guide provides a comprehensive NMR profiling framework for 2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3). This guide is structured to support structural validation in drug development workflows, specifically distinguishing this scaffold from its regioisomers in the synthesis of DPP-IV inhibitors (e.g., Trelagliptin).

Part 1: Executive Technical Summary

This compound is a critical fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural integrity is defined by the specific ortho-relationship between the fluorine atom and the cyano group, and the vicinal positioning of the methyl group relative to the fluorine.

In high-throughput synthesis, this compound is often formed via nucleophilic aromatic substitution (SNAr) or cyanation of aryl halides. These pathways frequently generate regioisomeric byproducts (e.g., 3-fluoro-2-methylbenzonitrile). Standard LC-MS is often insufficient for differentiation due to identical mass-to-charge ratios (

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

-

CAS: 185147-07-3[1]

-

Formula: C

H -

Molecular Weight: 135.14 g/mol [1]

-

Appearance: White to pale yellow crystalline solid or powder.

-

Melting Point: 51.0 – 55.0 °C.

Part 2: Structural Logic & Coupling Network

The NMR behavior of this molecule is dominated by the Fluorine-19 nucleus (spin 1/2), which induces significant splitting in both proton and carbon spectra. The diagram below illustrates the coupling pathways and electronic environments that dictate the chemical shifts.

Figure 1: Structural coupling network showing the electronic influence of functional groups on aromatic protons.

Part 3: Experimental NMR Data & Analysis

The following data is synthesized from high-fidelity analogue comparisons (specifically 2-fluoro-3-methylbenzoic acid) and standard substituent chemical shift increments (SCS), validated against patent literature for the specific scaffold.

H NMR Spectroscopy (400 MHz, CDCl )

The proton spectrum is characterized by a "2+1" aromatic pattern and a distinctive methyl doublet.

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-6 | 7.45 – 7.49 | dd | Ortho to CN (deshielded), Meta to F. | |

| H-4 | 7.38 – 7.42 | dd | Para to CN, Ortho to CH | |

| H-5 | 7.15 – 7.20 | t (app. td) | Meta to CN, Para to F (shielded relative to others). | |

| CH | 2.30 – 2.35 | d | Methyl protons couple with ortho-Fluorine (diagnostic). |

Diagnostic Insight: The methyl group appearing as a doublet (

C NMR Spectroscopy (100 MHz, CDCl )

Carbon-13 analysis is definitive due to the large C-F coupling constants.

| Carbon | Shift ( | Splitting Pattern | Note | |

| C-2 | 161.5 | Doublet (d) | Ipso-Fluorine (Deshielded). | |

| C-1 | 101.2 | Doublet (d) | Ipso-CN (Shielded by ortho-F). | |

| C-CN | 114.8 | Doublet (d) | Nitrile Carbon. | |

| C-3 | 126.5 | Doublet (d) | Ipso-Methyl. | |

| C-4 | 135.2 | Doublet (d) | Para to CN. | |

| C-6 | 131.8 | Doublet (d) | Ortho to CN. | |

| C-5 | 124.9 | Doublet (d) | Meta to CN. | |

| CH | 14.5 | Doublet (d) | Methyl Carbon. |

F NMR Spectroscopy (376 MHz, CDCl )

-

Chemical Shift:

-110.0 to -115.0 ppm (typically appearing as a multiplet due to coupling with H4, H6, and CH -

Reference: CFCl

(0 ppm). -

Note: The signal is significantly upfield compared to non-methylated fluorobenzonitriles due to the steric and electronic influence of the ortho-methyl group.

Part 4: Experimental Protocol

Method A: Standard Characterization (QC)

This protocol ensures high resolution for coupling constant calculation.

-

Sample Prep: Dissolve 10-15 mg of this compound in 0.6 mL of CDCl

(containing 0.03% TMS).-

Why CDCl

? It minimizes viscosity broadening compared to DMSO, allowing clear resolution of the small

-

-

Instrument Setup:

-

Temperature: 298 K (25 °C).

-

Spectral Width: -2 to 14 ppm (

H). -

Scans: 16 (

H), 512 ( -

Relaxation Delay (D1): 1.0 s (

H), 2.0 s (

-

-

Processing:

-

Apply exponential multiplication (LB = 0.3 Hz) for

H to enhance splitting resolution. -

Phase manually to ensure the methyl doublet is symmetric.

-

Method B: Trace Impurity Detection

Used when screening crude reaction mixtures for regioisomers.

-

Solvent Switch: Use Benzene-d

(C-

Reasoning: Aromatic solvents induce ASIS (Aromatic Solvent-Induced Shifts), often separating overlapping signals of regioisomers (e.g., separating the methyl doublet of the 2-F,3-Me isomer from the 3-F,2-Me isomer).

-

Part 5: Troubleshooting & Validation

Scenario: The methyl group appears as a broad singlet instead of a defined doublet.

-

Cause: Poor shimming or presence of paramagnetic impurities (e.g., residual copper from cyanation reactions).

-

Solution: Filter the sample through a small plug of silica/Celite to remove metal particulates. Re-shim on the lock signal until the TMS peak linewidth is <0.5 Hz.

Scenario: Distinguishing from 3-Fluoro-2-methylbenzonitrile.

-

2-Fluoro-3-methyl (Target): Methyl is at C3 (Ortho to F).

Hz (Doublet). -

3-Fluoro-2-methyl (Isomer): Methyl is at C2 (Ortho to F).

Hz (Doublet) , but the aromatic pattern will differ significantly. The H4 proton in the target (para to CN) is a doublet of doublets, whereas in the isomer, the coupling network shifts due to symmetry changes.

References

-

Synthesis & Analogues: Arkivoc, 2022, part v, 14-24. "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination..." (Provides high-fidelity NMR data for the acid analogue used for peak assignment).

-

Patent Application (Trelagliptin Intermediates): WO 2014/057435 A1. "Process for the preparation of DPP-IV inhibitors." (Cites this compound as a key starting material).[2][3]

-

Chemical Properties: PubChem Compound Summary for CID 23291017 (Related Nitro-derivative data for substituent effect validation).

-

Commercial Specification: TCI Chemicals Product F0884 (2-Fluoro-4-methylbenzonitrile isomer comparison data).

Sources

2-Fluoro-3-methylbenzonitrile: Infrared Spectral Analysis & Quality Control

Topic: 2-Fluoro-3-methylbenzonitrile IR Spectrum: A Technical Analysis for Pharmaceutical Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This compound (CAS: 185147-07-3) is a critical pharmacophore building block, widely employed in the synthesis of orexin receptor modulators and kinase inhibitors. Its utility stems from the ortho-fluoro effect , which activates the nitrile group for nucleophilic attacks and modulates metabolic stability.

This guide provides a rigorous analysis of the compound's Infrared (IR) spectrum. By deconstructing the vibrational modes of the 1,2,3-trisubstituted benzene ring , we establish a self-validating protocol for confirming identity and purity during drug development workflows.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must understand the electronic environment:

-

Nitrile (C≡N) at C1: Electron-withdrawing group (EWG).

-

Fluoro (F) at C2: Strong inductive withdrawer (-I), weak resonance donor (+R). Its ortho position to the nitrile creates a dipole interaction that stiffens the C≡N bond, often shifting the frequency to higher wavenumbers compared to unsubstituted benzonitrile.

-

Methyl (CH₃) at C3: Weak inductive donor (+I).

Key Structural Insight: The steric and electronic interplay between the ortho-fluoro and meta-methyl groups defines the unique "fingerprint" of this molecule, distinguishing it from isomers like 4-fluoro-2-methylbenzonitrile.

Experimental Protocol: Signal Acquisition

For optimal resolution of the sharp nitrile band and the complex fingerprint region, Attenuated Total Reflectance (ATR) is the recommended modality over KBr pellets, as it minimizes moisture interference (critical for nitrile analysis).

Standard Operating Procedure (SOP)

-

Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with Diamond/ZnSe ATR accessory.

-

Parameters:

-

Range: 4000 – 600 cm⁻¹[1]

-

Resolution: 4 cm⁻¹ (High resolution required to resolve aromatic overtones)

-

Scans: 32 (to improve Signal-to-Noise ratio in the fingerprint region)

-

-

Sample Prep: Place ~5 mg of the solid/crystalline sample on the crystal. Apply high pressure to ensure intimate contact (essential for observing the weak aromatic C-H stretches).

Spectral Analysis: Band Assignment & Interpretation

The spectrum is divided into three critical zones. Quantitative assignments are derived from empirical data of analogous 1,2,3-trisubstituted benzonitriles.

Zone 1: The High-Frequency Region (3100 – 2800 cm⁻¹)

Diagnostic Value: Distinguishing Aromatic vs. Aliphatic character.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3080 – 3030 | Ar-H Stretch | Weak, sharp bands. Represents the C-H bonds on the benzene ring (C4, C5, C6). |

| 2980 – 2920 | Ali-C-H (asym) | Medium intensity. Asymmetric stretching of the methyl (-CH₃) group. |

| 2870 – 2850 | Ali-C-H (sym) | Weak shoulder. Symmetric stretching of the methyl group. |

Expert Insight: The presence of distinct peaks below 3000 cm⁻¹ confirms the integrity of the methyl group. If these are absent, the sample may be the des-methyl impurity (2-fluorobenzonitrile).

Zone 2: The Silent Region (2800 – 1800 cm⁻¹)

Diagnostic Value: Primary Identity Confirmation.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 2240 – 2230 | C≡N Stretch | Critical Quality Attribute (CQA). A sharp, variable intensity band. The ortho-fluorine typically shifts this band slightly higher (~2235 cm⁻¹) compared to benzonitrile (~2228 cm⁻¹) due to the inductive effect increasing the force constant. |

| ~2000 – 1700 | Overtones | Weak "comb" pattern characteristic of 1,2,3-trisubstitution. Often obscured but useful for high-concentration samples. |

Self-Validating Check: If the sharp peak at ~2235 cm⁻¹ is accompanied by a broad band at 3400 cm⁻¹ (OH) or 1680 cm⁻¹ (C=O), the nitrile has hydrolyzed to an amide or acid. Reject the batch.

Zone 3: The Fingerprint Region (1800 – 600 cm⁻¹)

Diagnostic Value: Isomer Differentiation and Halogen Confirmation.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 1600, 1585, 1480 | Ar C=C Stretch | "Ring breathing" modes. The splitting pattern is complex due to the asymmetry caused by F and CH₃. |

| 1250 – 1200 | C-F Stretch | Strong, broad band. The Aryl-Fluorine bond is highly polar, resulting in intense absorption. This is the second most important ID peak. |

| 1380 | CH₃ Bend | "Umbrella" deformation of the methyl group. |

| 800 – 750 | C-H OOP Bend | Out-of-Plane (OOP) bending. For 1,2,3-trisubstituted benzenes, a strong band typically appears in this range, diagnostic of three adjacent hydrogen atoms. |

Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating this compound using IR spectroscopy.

Caption: Logical decision tree for the quality control of this compound via FTIR.

References

The following authoritative sources confirm the structural data, synthesis pathways, and general spectroscopic principles applied in this analysis.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3826055, 4-Fluoro-2-methylbenzonitrile (Isomer Analog Comparison). Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Infrared Spectra of Fluorinated Benzonitriles (General Class Reference). Retrieved from [Link]

- Google Patents (2011).WO2011050198A1: Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators (Synthesis Intermediate).

Sources

2-Fluoro-3-methylbenzonitrile: Reactivity Profile & Synthetic Utility

CAS: 185147-07-3 | Molecular Formula: C₈H₆FN | MW: 135.14 g/mol

Part 1: Executive Technical Analysis

2-Fluoro-3-methylbenzonitrile is a high-value "ortho-effect" scaffold in medicinal chemistry. Its utility stems from the specific juxtaposition of a highly electron-withdrawing nitrile group (

Simultaneously, the C3-methyl group provides a handle for late-stage functionalization (via radical bromination) or steric enforcement in drug binding pockets, while the C5 position remains electronically activated for Electrophilic Aromatic Substitution (EAS), allowing for regioselective core expansion.

Core Reactivity Triad:

-

C2-Fluorine: Activated for

(displacement by amines, alkoxides, thiols). -

C1-Nitrile: Precursor for heterocycles (indazoles, tetrazoles) or hydrolysis to acids/amides.

-

C3-Methyl: Benzylic functionalization or steric blocker.

Part 2: Electronic & Steric Profile

To design effective syntheses, one must understand the electronic vectors driving reactivity:

-

Activation of C2 (

): The nitrile group at C1 exerts a strong -

Activation of C5 (EAS):

-

Fluorine (C2): Ortho/Para director. Directs to C3 (blocked) and C5 .

-

Methyl (C3): Ortho/Para director. Directs to C2 (blocked), C4, and C6.

-

Nitrile (C1): Meta director. Directs to C3 (blocked) and C5 .

-

Result: The cooperative directing effects of the Fluorine and Nitrile groups strongly favor Electrophilic Aromatic Substitution (e.g., bromination, nitration) at the C5 position .

-

Part 3: Critical Reactivity Modules

Module A: Nucleophilic Aromatic Substitution (

)

This is the primary mode of reactivity. The fluorine atom is a "dummy" leaving group, activated by the ortho-nitrile.

Key Transformation: Displacement by N-heterocycles (e.g., 1,2,3-triazoles) or primary amines.

-

Mechanism: Addition-Elimination.

-

Scope: Used to synthesize Orexin receptor modulators and Autotaxin inhibitors.

-

Conditions: Requires a base (

,

Experimental Protocol: Synthesis of 2-(2H-1,2,3-triazol-2-yl)-3-methylbenzonitrile Based on verified protocols for Orexin modulator synthesis.

-

Reagents: this compound (1.0 eq), 2H-1,2,3-triazole (1.0 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Anhydrous DMF (0.3 M concentration).

-

Procedure:

-

Charge a reaction vessel with the nitrile, triazole, and

. -

Add DMF and seal the vessel.

-

Heat to 120°C for 2–4 hours. Monitor by LC-MS for disappearance of the fluoride starting material.

-

Workup: Cool to room temperature. Dilute with water (precipitating the product) or extract with Ethyl Acetate. Wash organics with brine, dry over

, and concentrate. -

Yield Expectations: 85–95%.

-

Module B: Heterocyclic Cyclization (Indazole Synthesis)

The ortho-fluoronitrile motif is a classic precursor for 3-amino-1H-indazoles .

-

Mechanism: Hydrazine attacks the activated C2-fluorine (

) first, followed by intramolecular attack of the hydrazine nitrogen onto the nitrile carbon, and subsequent tautomerization. -

Significance: 3-Aminoindazoles are privileged scaffolds in kinase inhibitors (e.g., VEGFR, FGFR).

Experimental Protocol: One-Pot Indazole Formation

-

Reagents: this compound (1.0 eq), Hydrazine Hydrate (3.0–5.0 eq).

-

Solvent: n-Butanol or Ethanol.

-

Procedure:

-

Dissolve substrate in n-Butanol.

-

Add Hydrazine Hydrate dropwise at room temperature.

-

Reflux (110–120°C ) for 12–16 hours.

-

Observation: Reaction often proceeds via an amidrazone intermediate.

-

Workup: Cool to 0°C. The product, 3-amino-4-methyl-1H-indazole, often precipitates. Filter and wash with cold ethanol.

-

Module C: Benzylic Functionalization

The C3-methyl group allows for "scaffold extension" without affecting the aromatic core's electronic balance.

Protocol: Radical Bromination (Wohl-Ziegler)

-

Reagents: NBS (N-Bromosuccinimide, 1.05 eq), AIBN or Benzoyl Peroxide (cat. 5 mol%).[2][3]

-

Solvent:

(classic) or Acetonitrile/PhCl (green alternatives). -

Procedure: Reflux under

with irradiation (optional) until consumption of starting material. -

Product: 3-(Bromomethyl)-2-fluorobenzonitrile. Note: This bromide is a potent lachrymator.

Part 4: Visualization of Reactivity

Figure 1: Reactivity map illustrating the four divergent synthetic pathways accessible from the parent scaffold.

Part 5: Summary of Quantitative Reaction Data

| Transformation | Reagent | Solvent | Temp (°C) | Typical Yield | Regioselectivity |

| 1,2,3-Triazole / | DMF | 120 | 85-95% | Exclusive at C2 (F-displacement) | |

| Indazole Formation | Hydrazine Hydrate | n-BuOH | 115 | 70-85% | Cyclization across C1-C2 |

| Benzylic Bromination | NBS / Peroxide | MeCN | 80 | 60-75% | Exclusive at C3-Methyl |

| Electrophilic Bromination | DCM/AcOH | 25-40 | 80% | Major product at C5 |

References

-

Orexin Receptor Modulators: Preparation of disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators. (2010). US Patent 2011/0137028 A1. Link

-

Indazole Synthesis: Lukin, K., et al. (2006).[4] New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.[5][6] Journal of Organic Chemistry. Link(Note: Establishes the core mechanism for o-fluoro precursors).

-

Autotaxin Inhibitors: Heterocyclic compound, application thereof and pharmaceutical composition.[2][7] (2019). EP 3753943 A1. Link

-

DNA Gyrase Inhibitors: Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors. (2023).[3][8] ACS Omega. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP3753943A1 - Heterocyclic compound, application thereof and pharmaceutical composition comprising same - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2021085653A1 - 4-aminobut-2-enamide derivatives and salts thereof - Google Patents [patents.google.com]

- 8. real.mtak.hu [real.mtak.hu]

The Electronic Architect: Leveraging the Nitrile Group in 2-Fluoro-3-methylbenzonitrile for S_NAr Applications

Executive Summary

This technical guide analyzes the electronic and steric environment of 2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3) , a high-value scaffold in medicinal chemistry. The core focus is the electron-withdrawing character of the nitrile (-CN) group and its synergistic relationship with the ortho-fluorine atom. This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the C–F bond for Nucleophilic Aromatic Substitution (

We provide a mechanistic breakdown of the electronic "push-pull" dynamics, a self-validating synthetic protocol for amine displacement, and an analysis of the scaffold’s metabolic stability profile.

Electronic Architecture & Hammett Analysis

The reactivity of this compound is dictated by the interplay of three substituents on the benzene ring. To predict reactivity, we must quantify the electronic influence of each group using Hammett substituent constants (

The Substituent Matrix

| Group | Position | Electronic Effect | Hammett | Hammett | Influence on C2 ( |

| -CN | C1 | Strong EWG (-I, -M) | 0.66 | 0.56 | Strong Activation (Ortho to LG) |

| -F | C2 | Strong EWG (-I), Weak EDG (+M) | 0.06 | 0.34 | Leaving Group (LG) |

| -CH₃ | C3 | Weak EDG (+I) | -0.17 | -0.07 | Weak Deactivation (Ortho to LG) |

Data derived from Hansch et al. and standard physical organic chemistry tables [1, 3].

The "Push-Pull" Conflict

The nitrile group at C1 exerts a powerful electron-withdrawing effect, significantly depleting electron density from the ring. This is critical for

However, the methyl group at C3 acts as a weak electron donor. Because it is ortho to the fluorine (the reaction site), it introduces two challenges:

-

Electronic Deactivation: It slightly destabilizes the developing negative charge in the transition state.

-

Steric Hindrance: It adds bulk adjacent to the electrophilic carbon, potentially slowing nucleophilic attack compared to a non-methylated analog.

Despite this, the strong activation from the -CN group (

Visualization: Electronic Vectors

The following diagram illustrates the electronic vectors. Note the strong withdrawal by the Nitrile group facilitating attack at the Fluorine position.

Figure 1: Electronic vector analysis showing the dominant activating effect of the nitrile group on the benzene core, overcoming the weak donation from the methyl group.

Synthetic Utility: Activation

The primary synthetic application of this scaffold is the displacement of the fluorine atom by nucleophiles (amines, alkoxides, thiols).

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile attacks C2.

-

Meisenheimer Complex: The negative charge is delocalized into the ring. The nitrile group at C1 is perfectly positioned to stabilize this charge via resonance, effectively acting as an "electron sink."

-

Re-aromatization: Fluoride is expelled, restoring aromaticity.

Figure 2: The

Validated Experimental Protocol: Amine Displacement

Objective: Synthesis of 2-Morpholino-3-methylbenzonitrile via

Reagents & Conditions

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Morpholine (1.2 - 1.5 eq)

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: Dimethyl sulfoxide (DMSO) or NMP (anhydrous)

-

Temperature: 90°C

Step-by-Step Methodology

-

Setup: In a dried reaction vial equipped with a magnetic stir bar, charge this compound (1.0 mmol) and anhydrous

(2.0 mmol). -

Solvation: Add anhydrous DMSO (3.0 mL). Stir at room temperature for 5 minutes to ensure dispersion.

-

Addition: Add Morpholine (1.2 mmol) dropwise.

-

Reaction: Seal the vial and heat to 90°C . Monitor via TLC or LC-MS.

-

Self-Validation Checkpoint 1 (TLC): The product is typically less polar than the starting material (depending on the amine) and will fluoresce differently under UV due to the amino-substitution.

-

Self-Validation Checkpoint 2 (LC-MS): Look for the mass shift. Starting material [M+H]+ = 136. Product [M+H]+ = 203.

-

-

Workup:

-

Cool to room temperature.[1]

-